Cas no 6959-66-6 (4-Methylpyrimidine-2(1H)-thione Hydrochloride)

4-Methylpyrimidine-2(1H)-thione Hydrochloride Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-Methylpyrimidine-2-thiol hydrochloride
- 2-Mercapto-4-methylpyrimidine hydrochloride
- 4-Methylpyrimidine-2(1H)-thione hydrochloride
- 6-METHYL-1,2-DIHYDROPYRIMIDINE-2-THIONE HYDROCHLORIDE
- 6-methyl-1H-pyrimidine-2-thione,hydrochloride
- DS-13647
- 2-mercapto-4-methyl pyrimidine hydrochloride
- EN300-57111
- SB57344
- 2-MERCAPTO-4-METHYLPYRIMIDINE HCL
- AKOS004910091
- AKOS024258516
- D97797
- AKOS008968205
- MFCD00012783
- UQJLPBLXSJWAKG-UHFFFAOYSA-N
- 6959-66-6
- FT-0612742
- 4-methyl-pyrimidine-2-thiol hydrochloride
- 6-methyl-1H-pyrimidine-2-thione;hydrochloride
- 2-Mercapto-4-methylpyrimidine hydrochloride, 99%
- 2(1H)-Pyrimidinethione, 4-methyl-, monohydrochloride
- NS00044456
- F0176-0155
- NSC-65435
- SCHEMBL843866
- AMY5206
- 4-Methylpyrimidine-2(1H)-thionehydrochloride
- 2-mercapto-4-methylpyrimidine.HCl
- NSC65435
- 4-methyl-1H-pyrimidine-2-thione hydrochloride
- 4-Methylpyrimidine-2(1H)-thione Hydrochloride
-
- MDL: MFCD00012783
- Inchi: InChI=1S/C5H6N2S.ClH/c1-4-2-3-6-5(8)7-4;/h2-3H,1H3,(H,6,7,8);1H
- Chave InChI: UQJLPBLXSJWAKG-UHFFFAOYSA-N
- SMILES: S=C1N=C(C)C=CN1.[H]Cl
- BRN: 3691520
Propriedades Computadas
- Massa Exacta: 162.00200
- Massa monoisotópica: 162.002
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 0
- Complexidade: 169
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 56.5A^2
- Carga de Superfície: 0
- XLogP3: nothing
- Contagem de Tautomeros: 6
Propriedades Experimentais
- Cor/Forma: Not available
- Densidade: 1.24
- Ponto de Fusão: 265 °C (dec.) (lit.)
- Ponto de ebulição: 201.7 °C at 760 mmHg
- Ponto de Flash: 75.8 °C
- PSA: 64.58000
- LogP: 1.87570
- Solubilidade: Not available
4-Methylpyrimidine-2(1H)-thione Hydrochloride Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S24/25
-
Identificação dos materiais perigosos:
- Frases de Risco:R36/37/38
- Termo de segurança:S24/25
- Condição de armazenamento:Inert atmosphere,Room Temperature
4-Methylpyrimidine-2(1H)-thione Hydrochloride Dados aduaneiros
- CÓDIGO SH:2933599090
- Dados aduaneiros:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Methylpyrimidine-2(1H)-thione Hydrochloride Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M14730-5g |
4-Methylpyrimidine-2(1H)-thione hydrochloride |
6959-66-6 | 98% | 5g |
¥69.0 | 2022-04-27 | |
Enamine | EN300-18296-0.1g |
6-methyl-1,2-dihydropyrimidine-2-thione hydrochloride |
6959-66-6 | 95% | 0.1g |
$19.0 | 2023-09-19 | |
Enamine | EN300-18296-0.25g |
6-methyl-1,2-dihydropyrimidine-2-thione hydrochloride |
6959-66-6 | 95% | 0.25g |
$19.0 | 2023-09-19 | |
Enamine | EN300-57111-10.0g |
6-methyl-1,2-dihydropyrimidine-2-thione hydrochloride |
6959-66-6 | 95% | 10g |
$32.0 | 2023-04-30 | |
TRC | M337970-100mg |
4-Methylpyrimidine-2(1H)-thione Hydrochloride |
6959-66-6 | 100mg |
$ 65.00 | 2022-06-03 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029099-100g |
4-Methylpyrimidine-2(1H)-thione Hydrochloride |
6959-66-6 | 99% | 100g |
¥965 | 2024-05-22 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029099-1g |
4-Methylpyrimidine-2(1H)-thione Hydrochloride |
6959-66-6 | 99% | 1g |
¥49 | 2024-05-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-NM635-1g |
4-Methylpyrimidine-2(1H)-thione Hydrochloride |
6959-66-6 | ≥99% | 1g |
¥70.0 | 2022-03-01 | |
Chemenu | CM167247-500g |
4-Methylpyrimidine-2-thiol hydrochloride |
6959-66-6 | 98% | 500g |
$495 | 2024-07-24 | |
Fluorochem | 068730-5g |
4-Methylpyrimidine-2-thiol hydrochloride |
6959-66-6 | 97% | 5g |
£13.00 | 2022-03-01 |
4-Methylpyrimidine-2(1H)-thione Hydrochloride Literatura Relacionada
-
1. 922. Cephalosporanic acids. Part II. Displacement of the acetoxy-group by nucleophilesJ. D. Cocker,B. R. Cowley,J. S. G. Cox,S. Eardley,G. I. Gregory,J. K. Lazenby,A. G. Long,J. C. P. Sly,G. A. Somerfield J. Chem. Soc. 1965 5015
-
R. R. Hunt,J. F. W. McOmie,E. R. Sayer J. Chem. Soc. 1959 525
-
Irina A. Maretina,Boris A. Trofimov Russ. Chem. Rev. 2000 69 591
6959-66-6 (4-Methylpyrimidine-2(1H)-thione Hydrochloride) Produtos relacionados
- 35071-17-1(4-methylpyrimidine-2-thiol)
- 1557296-59-9(2-(3-Bromopropyl)-3-methylphenol)
- 1639260-87-9(3-(methylsulfanyl)-5-(trifluoromethyl)-1,2,4triazolo4,3-apyridine-8-carboxylic acid)
- 2734777-57-0(4'-Bromo-2',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde)
- 2254826-29-2(1-(1-benzofuran-3-yl)methyl-3-5-(trifluoromethyl)-1,3-thiazol-2-ylurea)
- 1556363-75-7(3-{2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl}propan-1-amine)
- 58415-37-5(Benzamide, N-(4-morpholinylthioxomethyl)-4-nitro-)
- 1806190-93-1(5-Hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol)
- 13001-39-3(1,4-Bis(2-cyanostyryl)benzene)
- 89302-52-3(8-aminoquinolin-5-ol)

